Phenyl 2-methyldecahydroquinoline-4-carboxylate
CAS No.: 63722-81-6
Cat. No.: VC17296288
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63722-81-6 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | phenyl 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3 |
| Standard InChI Key | WGYXLMQFYNUZPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2CCCCC2N1)C(=O)OC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a decahydroquinoline skeleton—a bicyclic system comprising two fused cyclohexane rings with complete saturation. The methyl group at position 2 and the phenyl ester at position 4 introduce steric and electronic modifications that influence reactivity and interactions. The molecular formula is , with a molecular weight of 271.35 g/mol .
Stereochemical Considerations
Decahydroquinoline exists in multiple stereoisomeric forms due to its six stereogenic centers. The specific configuration of phenyl 2-methyldecahydroquinoline-4-carboxylate remains underexplored, but synthetic routes involving hydrogenation or cyclization may favor specific diastereomers depending on reaction conditions .
Synthesis and Reaction Pathways
Esterification of 2-Methyldecahydroquinoline-4-Carboxylic Acid
A plausible method involves esterifying 2-methyldecahydroquinoline-4-carboxylic acid with phenol under acidic or coupling conditions. This approach mirrors the synthesis of methyl 2-phenylquinoline-4-carboxylate, where esterification is achieved via Fischer-Speier or Steglich methods .
Hydrogenation of Quinoline Precursors
Partial hydrogenation of 2-methylquinoline-4-carboxylic acid derivatives could yield the decahydroquinoline core. For example, catalytic hydrogenation (e.g., , ) under high pressure might reduce the aromatic rings while preserving the ester functionality .
By-Product Formation and Regioselectivity
In analogous Doebner reactions, linear cyclization products dominate due to steric hindrance at angular positions . For phenyl 2-methyldecahydroquinoline-4-carboxylate, similar regioselectivity is expected, favoring the thermodynamically stable trans-decalin configuration .
Physicochemical Properties
Solubility and Partition Coefficients
The phenyl ester enhances lipophilicity compared to carboxylic acid analogs. Predicted LogP values (e.g., ~3.5) suggest moderate membrane permeability, while low aqueous solubility may necessitate prodrug strategies for pharmacological applications .
Spectral Characterization
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